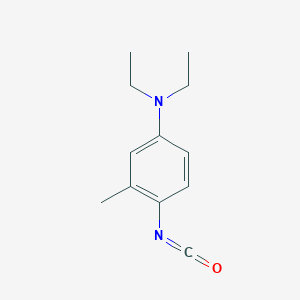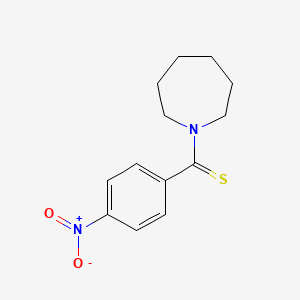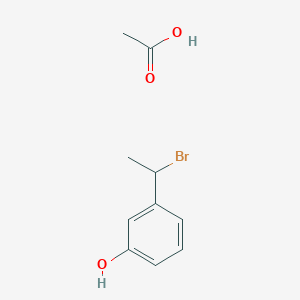
Acetic acid;3-(1-bromoethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;3-(1-bromoethyl)phenol is an organic compound with the molecular formula C10H13BrO3 It is a derivative of phenol, where the phenolic hydroxyl group is substituted with an acetic acid group and a bromine atom is attached to the ethyl group at the meta position relative to the hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
Bromination of Phenol: The synthesis of acetic acid;3-(1-bromoethyl)phenol can begin with the bromination of phenol. This involves the reaction of phenol with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the desired position on the aromatic ring.
Esterification: The next step involves the esterification of the brominated phenol with acetic acid. This can be achieved by reacting the brominated phenol with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the ester linkage.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Oxidation: Acetic acid;3-(1-bromoethyl)phenol can undergo oxidation reactions, where the bromine atom can be replaced by a hydroxyl group, forming a dihydroxy derivative.
Reduction: The compound can also undergo reduction reactions, where the bromine atom is removed, resulting in the formation of the corresponding phenol derivative.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products
Oxidation: Formation of dihydroxy derivatives.
Reduction: Formation of the corresponding phenol derivative.
Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.
科学研究应用
Acetic acid;3-(1-bromoethyl)phenol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of acetic acid;3-(1-bromoethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetic acid group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to specific sites and altering their conformation.
相似化合物的比较
Acetic acid;3-(1-bromoethyl)phenol can be compared with other similar compounds such as:
Phenol: The parent compound, which lacks the bromine and acetic acid groups.
Bromophenol: Phenol with a bromine atom at the ortho, meta, or para position.
Acetophenone: Phenol with an acetyl group instead of an acetic acid group.
Uniqueness
The presence of both the bromine atom and the acetic acid group in this compound imparts unique chemical properties, such as increased reactivity and the ability to form stable complexes with biological molecules. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
90422-06-3 |
|---|---|
分子式 |
C10H13BrO3 |
分子量 |
261.11 g/mol |
IUPAC 名称 |
acetic acid;3-(1-bromoethyl)phenol |
InChI |
InChI=1S/C8H9BrO.C2H4O2/c1-6(9)7-3-2-4-8(10)5-7;1-2(3)4/h2-6,10H,1H3;1H3,(H,3,4) |
InChI 键 |
MQPGSEWNWZKOHH-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=CC=C1)O)Br.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


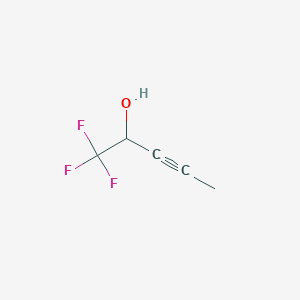
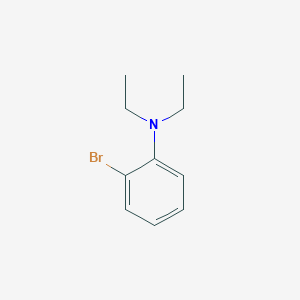
![[(tert-Butylsulfanyl)methyl]carbamyl fluoride](/img/structure/B14351854.png)
![2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B14351856.png)
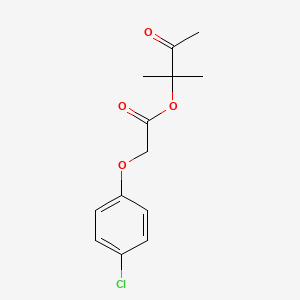
![Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate](/img/structure/B14351860.png)

![2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol](/img/structure/B14351879.png)

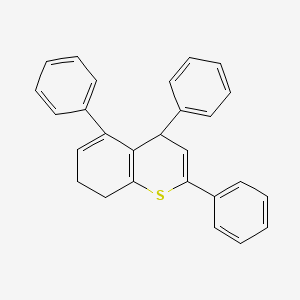
![(3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B14351904.png)

